molecular formula C12H15BrO B1375354 6-Bromo-2,2,8-trimethylchroman CAS No. 1350761-39-5

6-Bromo-2,2,8-trimethylchroman

Cat. No.: B1375354
CAS No.: 1350761-39-5
M. Wt: 255.15 g/mol
InChI Key: SOQGQLUZSZZQNN-UHFFFAOYSA-N
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Description

“6-Bromo-2,2,8-trimethylchroman” is a chemical compound with the molecular formula C12H15BrO . It contains a total of 29 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of “this compound” includes 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .

Scientific Research Applications

1. Precursor in Synthetic Bromo-Chlorins and Bromo-Bacteriochlorins

6-Bromo-2,2,8-trimethylchroman is a valuable precursor in the synthesis of bromo-chlorins and bromo-bacteriochlorins, which are used for diverse molecular designs in scientific research. Refined synthesis procedures for its precursors have improved the yields and reduced the use of solvents and reagents, facilitating its production on a multigram scale (Krayer et al., 2009).

2. Component in Base-Induced Coupling of Halogenophenols

This compound participates in the base-induced coupling of halogenophenols. This process involves electron transfer and chain reactions leading to the formation of various compounds, including spiro-acetals and diphenoquinones (Bowman & Hewgill, 1971).

3. Role in the Synthesis of Chromone Derivatives

The compound is used in the synthesis of 2,3,6,8-tetrasubstituted chromone derivatives, which are important in drug discovery due to their various biological activities. Chromone scaffolds have been used in the development of flavonoids and peptide mimetics (Dahlén et al., 2006).

4. Application in Oxidation/Bromocyclization Cascades

This chemical plays a role in oxidation/bromocyclization cascades, crucial for the synthesis of bromotetrahydropyran compounds. These compounds are essential in synthesizing diverse organic structures, including aplysiapyranoids (Brücher et al., 2012).

5. Use in Polyimine Chelates Synthesis

It reacts with trimethylsilyacetylene to produce substituted polyimines, significant in molecular electronics. These compounds are further processed to produce terminal alkynes (Suffert & Ziessel, 1991).

6. Involvement in Polymer Synthesis

This compound is used in synthesizing poly(dithienogermole-2,6-diyl)s, which are potential materials for polymer solar cells and thin film transistors. These polymers exhibit unique UV-vis spectral properties (Ohshita et al., 2013).

7. Photolabile Protecting Group in Organic Synthesis

It serves as a photolabile protecting group for aldehydes and ketones, enabling controlled release under simulated physiological conditions. This feature is beneficial in synthetic organic chemistry and drug development (Lu et al., 2003).

Properties

IUPAC Name

6-bromo-2,2,8-trimethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGQLUZSZZQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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